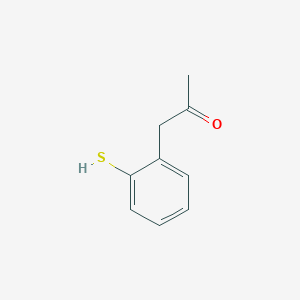
1-(2-Mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H10OS and a molecular weight of 166.24 g/mol This compound is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Mercaptophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-mercaptophenylacetic acid with acetone in the presence of a catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic processes to optimize efficiency and minimize by-products. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Mercaptophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms in the phenyl ring can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1-(2-Mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s mercapto group allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein functions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-(2-Mercaptophenyl)propan-2-one exerts its effects is primarily through its reactive mercapto group. This group can form covalent bonds with various molecular targets, including enzymes and proteins, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparaison Avec Des Composés Similaires
1-(4-Mercaptophenyl)propan-2-one: Similar structure but with the mercapto group in the para position.
Uniqueness: 1-(2-Mercaptophenyl)propan-2-one is unique due to the ortho position of the mercapto group, which influences its reactivity and interaction with other molecules. This positional difference can lead to distinct chemical and biological properties compared to its para-substituted counterpart .
Propriétés
Formule moléculaire |
C9H10OS |
|---|---|
Poids moléculaire |
166.24 g/mol |
Nom IUPAC |
1-(2-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H10OS/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,11H,6H2,1H3 |
Clé InChI |
HNTSAANBNHKOMD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=CC=C1S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


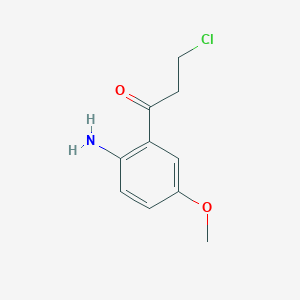

![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)


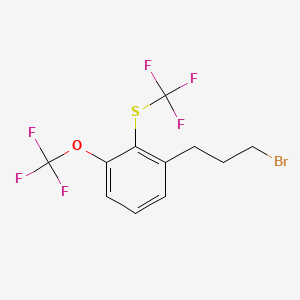
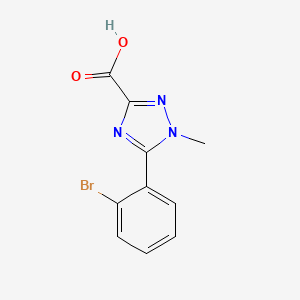

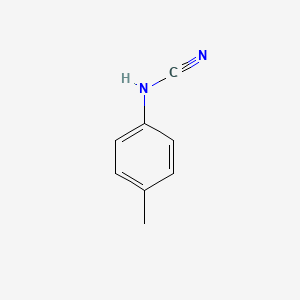
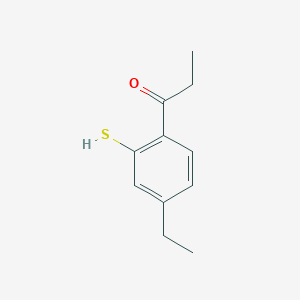
![4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(trityl)amino]-4-oxobutanoic acid](/img/structure/B14056392.png)
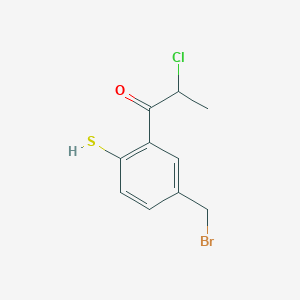
![2-[4-(4-methylphenoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14056412.png)

